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Compound of Interest

Compound Name: 2-Chloropropene

Cat. No.: B1346963

Introduction

2-Chloropropene (CH>=CCICHs3) is an unsaturated halogenated hydrocarbon that can be
released into the atmosphere from industrial processes. Understanding its gas-phase reactions
is crucial for assessing its atmospheric lifetime, degradation pathways, and potential
environmental impact. The primary atmospheric removal processes for 2-chloropropene
include reactions with hydroxyl radicals (OH), ozone (Os), and atomic oxygen (O(3P)), as well
as photolysis. These reactions lead to the formation of various secondary pollutants.

These application notes provide detailed experimental protocols for studying the kinetics and
product formation of key gas-phase reactions involving 2-chloropropene. The methodologies
are intended for researchers and scientists in atmospheric chemistry, environmental science,
and related fields.

Reaction with Hydroxyl (OH) Radicals

Application Note: The reaction with the hydroxyl radical (OH) is a dominant sink for many
volatile organic compounds (VOCS) in the troposphere. Determining the rate constant for the
reaction of OH with 2-chloropropene is essential for calculating its atmospheric lifetime and
modeling its impact on air quality.

Experimental Protocol: Pulsed Laser Photolysis - Laser-
Induced Fluorescence (PLP-LIF)
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This protocol describes the determination of the rate constant for the reaction of 2-
chloropropene with OH radicals using the PLP-LIF technique.[1]

1. Reagents and Materials:

e 2-Chloropropene (=99% purity)

e Hydrogen Peroxide (H2032) solution (precursor for OH radicals)

o Helium (He) or Nitrogen (N2) as a bath gas (high purity)

o Reference compounds for relative rate studies (e.g., n-pentane, toluene)[2]
2. Apparatus:

o Reaction Cell: A temperature-controlled stainless steel or quartz reactor.

e Photolysis Laser: An excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) to photolyze the
OH precursor (H202).

e Probe Laser: A frequency-doubled Nd:YAG-pumped dye laser to excite the OH radicals
(typically at ~282 nm).

o Detection System: A photomultiplier tube (PMT) equipped with appropriate filters to detect
the resulting fluorescence from the excited OH radicals (~308 nm).

e Gas Handling System: Mass flow controllers to regulate the flow of reactants and bath gas.

e Pressure Measurement: A capacitance manometer to monitor the pressure inside the
reaction cell.

3. Procedure:
o OH Radical Generation: OH radicals are generated by the pulsed laser photolysis of H20-.

e Reactant Introduction: A slow, continuous flow of a gas mixture containing H202, 2-
chloropropene, and the bath gas (He or N2) is introduced into the reaction cell.[1] The
concentrations are calculated from the mass flow rates, temperature, and pressure.[1]
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» Kinetic Measurement: The decay of the OH radical concentration is monitored in real-time.
o The photolysis laser pulse initiates the reaction.

o The probe laser, fired at varying delay times after the photolysis pulse, excites the

remaining OH radicals.

o The intensity of the laser-induced fluorescence (LIF) is proportional to the OH
concentration at that specific delay time.

o Data Analysis:

o Experiments are conducted under pseudo-first-order conditions, where the concentration
of 2-chloropropene is much greater than the initial OH concentration.

o The fluorescence decay signals are fitted to an exponential function to obtain the pseudo-
first-order rate constant (k').

o Aplot of k' versus the concentration of 2-chloropropene yields a straight line. The slope
of this line is the second-order rate constant (k_OH) for the reaction.

Data Presentation
Rate Constant (k)
Reactant Pair at 298 K (cm? Technique Reference

molecule—* s—?)

Pulsed Laser
(3.83+1.30) x 101t Photolysis - Laser [3]
Induced Fluorescence

2-Chloropropene +
OH

Experimental Workflow Visualization
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Workflow for PLP-LIF Kinetic Study of 2-Chloropropene + OH
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Caption: Workflow for determining the OH reaction rate constant.
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Reaction with Atomic Oxygen (O(3P))

Application Note: The reaction with ground-state oxygen atoms, O(3P), can be a significant
removal pathway for alkenes in specific atmospheric regions or combustion environments.
Studying this reaction provides insight into the reactivity of the double bond in 2-
chloropropene.

Experimental Protocol: Discharge Flow-Tube System

This protocol details the measurement of the rate constant for the O(3P) + 2-chloropropene
reaction using a discharge flow-tube system coupled with chemiluminescence detection.[4]

1. Reagents and Materials:

e 2-Chloropropene (CH2=CCICHs)

e Nitrogen (N2) or Helium (He) as a carrier gas

 Nitric Oxide (NO) for titration and chemiluminescence

e Microwave discharge gas (e.g., N2 or O2) to produce O(3P) atoms
2. Apparatus:

e Flow Tube: A cylindrical (pyrex) tube (typically ~1 meter long, ~2-4 cm diameter) coated
internally (e.g., with halocarbon wax) to minimize wall reactions.

o Atom Source: A microwave discharge cavity to generate O(3P) atoms from a suitable
precursor gas.

o Reactant Inlet: A movable inner tube to introduce 2-chloropropene at various points along
the main flow tube, allowing for different reaction times.

o Detection System: A photomultiplier tube to detect the chemiluminescence from the reaction
of excess O(3P) with titrated NO (O + NO - NO:2 + hv).

e Pumping System: A high-capacity mechanical pump to maintain a constant, low pressure
(typically 1-10 Torr) and high flow velocity.
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3. Procedure:

e O(®P) Generation: A stream of carrier gas (e.g., N2) is passed through a microwave
discharge to produce O(3P) atoms.

e Flow Establishment: The O(3P) atoms are carried down the flow tube by the main gas flow.

o Reactant Addition: 2-Chloropropene, highly diluted in the carrier gas, is introduced through
the movable inlet. The distance between the inlet and the detector determines the reaction
time.

o Kinetic Measurement: The concentration of O(3P) is monitored at the end of the flow tube.

o Experiments are performed under pseudo-first-order conditions, with the concentration of
2-chloropropene in large excess over the O(3P) concentration ([O(3P)Jo <<
[chloropropene]o).[4]

o The decay of O(®P) is measured as a function of the movable injector position (i.e.,
reaction time).

e Data Analysis:

o The relative concentration of O(3P) is determined by the intensity of the
chemiluminescence signal.

o Aplot of In(JO(3P)]o/[O(3P)]) versus reaction time (or injector distance) gives the pseudo-
first-order rate constant (k').

o The second-order rate constant is obtained by dividing k' by the known concentration of 2-

chloropropene.

Data Presentation
Rate Constant (k)
Reactant Pair at 298 K (cm? Technique Reference

molecule— s™?)

2-Chloropropene +

(3.15+0.17) x 1012 Discharge Flow Tube [4]
O(3P)
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Experimental Workflow Visualization

Workflow for Discharge Flow-Tube Study of 2-Chloropropene + O(3P)
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Caption: Workflow for O(3P) reaction rate constant measurement.

Thermal Decomposition (Pyrolysis)

Application Note: Studying the thermal decomposition of 2-chloropropene is important for
understanding its stability at high temperatures, which is relevant to combustion processes and
industrial settings. This research helps to identify the primary decomposition pathways, such as
C-Cl bond fission and dehydrohalogenation.[5]

Experimental Protocol: Static Reactor System

This protocol outlines the study of the uninhibited gas-phase thermal decomposition of 2-
chloropropene in a static system.[5]

1. Reagents and Materials:
o 2-Chloropropene (purified by freeze-pump-thaw cycles)
2. Apparatus:

o Pyrex Reactor: A seasoned Pyrex vessel of known volume, housed in an electric furnace
capable of maintaining a stable temperature (e.g., 662—747 K).[5]

e Vacuum Line: A standard high-vacuum line for evacuating the reactor and introducing the
reactant.

o Pressure Transducer: To measure the pressure of the reactant and the total pressure change
during the reaction.

e Analysis System: A Gas Chromatograph (GC) equipped with a suitable column and detector
(e.g., Flame lonization Detector - FID) for separating and quantifying the reactant and
products.

3. Procedure:

o Reactor Preparation: The reactor is evacuated to a high vacuum and heated to the desired
reaction temperature.
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Reactant Introduction: A known pressure of 2-chloropropene (e.g., 11-76 Torr) is introduced
into the hot reactor.[5]

Reaction Monitoring: The reaction is allowed to proceed for a specific duration.

Sample Analysis: At the end of the reaction time, the contents of the reactor are expanded
into a sample loop and injected into the GC for analysis. The amount of remaining 2-
chloropropene and the formation of products (e.g., propyne, allene, HCI) are quantified.[5]

[6]

Kinetic Runs: The procedure is repeated for different reaction times, temperatures, and initial
pressures to determine the reaction order and Arrhenius parameters.

. Data Analysis:
The reaction was found to be first-order at high pressures.[5]
A plot of In([2-CsHsCl]o / [2-CsHsCI]t) versus time gives the first-order rate coefficient (k).

The Arrhenius equation, k = A * exp(-Ea/RT), is determined by plotting In(k) versus 1/T for a
series of experiments at different temperatures.

Data Presentation

Pressure . Activation
. Temperatur Arrhenius
Reaction Range . Energy (Ea) Reference
e Range (K) Expression
(Torr) (kd/mol)
k=107.98 ¢
Uninhibited
0.6 (S—l)
Decompositio 662 - 747 11-76 167 +7.98 [5]
exp(-167
n
7.8/ RT)

The primary mechanisms are unimolecular elimination of HCI at lower temperatures and C-Cl
bond fission at higher temperatures.[5]

Experimental Workflow Visualization
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Workflow for Thermal Decomposition Study in a Static System
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Caption: Workflow for studying thermal decomposition kinetics.
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Reaction with Ozone (Ozonolysis)

Application Note: Ozonolysis is a key atmospheric degradation pathway for unsaturated
compounds. The reaction of 2-chloropropene with ozone can produce a variety of oxygenated
products and secondary organic aerosol (SOA), contributing to photochemical smog.

Experimental Protocol: Smog Chamber /| Photoreactor

This protocol describes the investigation of ozonolysis products using a large-volume
environmental chamber coupled with in-situ analytical techniques.

1. Reagents and Materials:

e 2-Chloropropene

e Ozone (0Os), generated from an ozone generator
 Purified air (as the bath gas)

o OH radical scavenger (e.g., cyclohexane or CO) to isolate the ozonolysis reaction from
subsequent OH-initiated chemistry.[7][8]

» Reference compounds for relative rate kinetics.
2. Apparatus:

e Environmental Chamber: A large (e.g., 1080 L to 3910 L), temperature-controlled chamber
made of FEP Teflon film or quartz-glass.[9][10]

e Ozone Generator: To produce Os from pure Oa2.
e Analytical Instruments:

o FTIR Spectrometer: For in-situ monitoring of the concentrations of 2-chloropropene,
ozone, and gas-phase products.[9]

o Proton-Transfer-Reaction Mass Spectrometer (PTR-MS): For real-time detection of volatile
organic products.[11]
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o Gas Chromatograph (GC-FID): For offline analysis of specific organic compounds.[9]

o Particle Sizer / Counter: (e.g., Scanning Mobility Particle Sizer - SMPS) to measure
aerosol formation and yield.[11]

3. Procedure:

o Chamber Preparation: The chamber is flushed with purified air until the background
concentration of particles and trace gases is negligible.

e Reactant Injection: Known amounts of 2-chloropropene, the OH scavenger, and any
reference compounds are injected into the chamber and allowed to mix.

e Reaction Initiation: Ozone is introduced into the chamber to start the reaction.

» Real-time Monitoring: The concentrations of reactants and products in both the gas and
particle phases are monitored continuously throughout the experiment using the suite of
analytical instruments.

o Data Collection: Spectra (FTIR, PTR-MS) and particle size distributions are recorded at
regular intervals.

4. Data Analysis:

» Kinetics: The rate constant can be determined using a relative rate method, by comparing
the decay rate of 2-chloropropene to that of a reference compound with a known ozonolysis
rate constant.

e Product Yield: Product yields are calculated from plots of the concentration of a formed
product versus the concentration of 2-chloropropene consumed. The slope of this plot gives
the molar yield of the product.[10]

o Aerosol Yield: The SOA yield is determined by dividing the mass of aerosol formed
(calculated from volume and density) by the mass of 2-chloropropene reacted.[11]

Data Presentation
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Quantitative product yield data for the ozonolysis of 2-chloropropene is not readily available in
the provided search results. However, for analogous compounds like 2-fluoropropene reacting
with Cl atoms, the primary products are acetyl fluoride and formyl chloride.[9] Ozonolysis of 2-
chloropropene is expected to cleave the double bond, potentially forming products like
formaldehyde, acetyl chloride, and other chlorinated carbonyls.

. Expected Primary .
Reactant Pair Technique
Products

Formaldehyde, Acetyl )
2-Chloropropene + O3 Smog Chamber with FTIR/MS

Chloride, Phosgene
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Workflow for Ozonolysis Study in a Smog Chamber
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Caption: Workflow for ozonolysis product and aerosol yield study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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